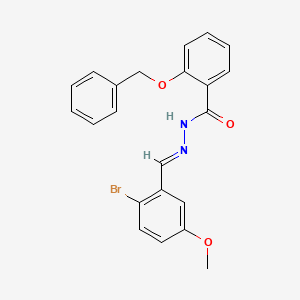
2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide
Übersicht
Beschreibung
2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BBH belongs to the class of hydrazide derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide is not fully understood. However, it has been proposed that 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide inhibits the activity of certain enzymes that are involved in cancer cell growth and survival. 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes that play a role in cancer cell invasion and metastasis. 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has also been found to inhibit the activity of HDACs, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide induces cell cycle arrest in cancer cells, which can prevent their proliferation. 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has also been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In addition, 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has been shown to downregulate the expression of certain proteins that are involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide in lab experiments is its relatively simple synthesis method, which makes it easily accessible. 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has also been shown to exhibit potent anti-cancer activity in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the toxicity and pharmacokinetics of 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide. One direction is to investigate the mechanism of action of 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide in more detail, in order to identify its molecular targets and pathways. Another direction is to evaluate the efficacy of 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide in animal models of cancer, in order to determine its potential as a therapeutic agent. In addition, more studies are needed to optimize the synthesis method of 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide and improve its solubility for in vivo use. Finally, the combination of 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide with other anti-cancer agents should be investigated, in order to determine if it can enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(benzyloxy)-N'-(2-bromo-5-methoxybenzylidene)benzohydrazide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Eigenschaften
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-18-11-12-20(23)17(13-18)14-24-25-22(26)19-9-5-6-10-21(19)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQUMXBQDYOMDX-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylamino)benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3864548.png)
![phenyl(2-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864555.png)
![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)


![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)
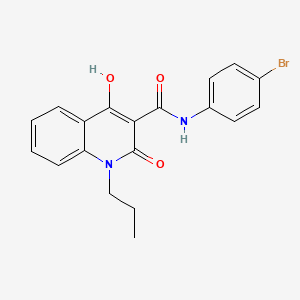

![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)
![N'-[2-(allyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B3864611.png)
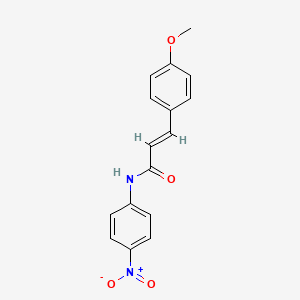
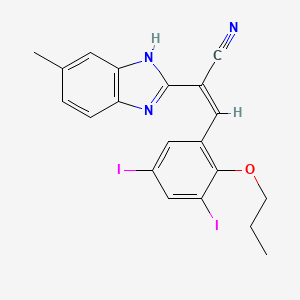
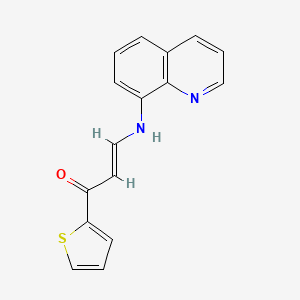
![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3864652.png)